2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363069
InChI: InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1
SMILES:
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

CAS No.:

Cat. No.: VC16363069

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- -

Specification

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
IUPAC Name (3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one
Standard InChI InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1
Standard InChI Key HANWJNRVRHJJLC-KCJUWKMLSA-N
Isomeric SMILES C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31
Canonical SMILES C1C2CC(=O)OC2C3=CC=CC=C31

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a furan-2-one moiety fused to a partially hydrogenated indene system. The stereochemistry at the 3aR and 8bS positions imposes rigidity on the tricyclic framework, influencing its reactivity and intermolecular interactions . The canonical SMILES representation is C1C2CC(=O)OC2C3=CC=CC=C31, while the InChI key (HANWJNRVRHJJLC-KCJUWKMLSA-N) uniquely encodes its stereochemical configuration.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₂
Molecular Weight174.20 g/mol
Density1.2±0.1 g/cm³
Boiling Point353.4±41.0 °C at 760 mmHg
Flash Point147.4±25.0 °C
Vapour Pressure0.0±0.8 mmHg at 25°C

Stereochemical Implications

The (3aR,8bS) configuration ensures that the lactone oxygen and adjacent hydrogen atoms occupy specific spatial orientations, which are critical for chiral recognition in catalytic applications . X-ray crystallography studies of analogous indeno-furan derivatives reveal distorted boat conformations in the tetrahydrofuran ring, a feature likely shared by this compound .

Synthetic Methodologies

Laboratory-Scale Synthesis

The most common synthesis involves a multicomponent reaction between ninhydrin and cyclic 1,3-dicarbonyl compounds (e.g., cyclopentane-1,3-dione) catalyzed by tetrapropylammonium bromide (TPAB) . This method achieves yields exceeding 85% under reflux conditions in ethanol, with reaction times under 30 minutes .

Key Steps:

  • Condensation: Ninhydrin reacts with the diketone to form a β-keto ester intermediate.

  • Cyclization: Intramolecular lactonization generates the furan-2-one ring.

  • Aromatization: Dehydration yields the partially hydrogenated indene system .

Table 2: Representative Synthetic Routes

Starting MaterialsCatalystConditionsYieldReference
Ninhydrin + Cyclopentane-1,3-dioneTPABReflux, EtOH, 26 min87%
Ninhydrin + Meldrum’s AcidTPABReflux, EtOH, 26 min87%

Industrial Production

Scaling this synthesis requires high-pressure reactors to accelerate cyclization and continuous distillation systems to purify the lactone product. Advances in flow chemistry have reduced reaction times to <10 minutes in pilot-scale trials.

Reactivity and Derivitization

Nucleophilic Additions

The lactone’s carbonyl group undergoes nucleophilic attack by Grignard reagents or organolithium compounds, yielding substituted tetrahydroindeno-furan derivatives. For example, methylmagnesium bromide adds to the carbonyl, producing a tertiary alcohol that can be dehydrated to alkenes.

Oxidation and Reduction

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the tetrahydroindene moiety to a fully aromatic system, forming indeno[1,2-b]furan-2-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, generating a tetrahydrofuran derivative.

Biological and Industrial Applications

Materials Science

The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Thin films of its oxidized aromatic analogue demonstrate hole mobility of 0.12 cm²/V·s, comparable to polycyclic aromatic hydrocarbons.

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